Geranyl butyrate
Description
Overview of Geranyl Butyrate's Significance in Chemical Sciences
In chemical sciences, geranyl butyrate (B1204436) is significant for several reasons. As an ester, its synthesis serves as a relevant example of esterification reactions, which are fundamental in organic chemistry. nih.gov The compound's structure, featuring a geranyl group (a monoterpenoid alcohol derivative) and a butyrate group (derived from butyric acid), makes it a subject of study in the chemistry of natural products and their derivatives. nih.govresearchgate.net
Furthermore, the synthesis of this compound is an area of ongoing research, particularly concerning the development of more efficient and environmentally friendly methods. Traditional chemical synthesis often involves the use of toxic organic solvents. nih.govacs.org This has led to increased interest in enzymatic synthesis routes, which can be carried out in aqueous media and are considered greener alternatives. nih.govacs.org Studies focusing on enzyme-catalyzed esterification of geraniol (B1671447) and butyric acid contribute to the broader field of biocatalysis and sustainable chemistry. nih.govacs.orgacs.orgscielo.br
This compound's occurrence in nature, such as in jamun fruit, tomato juice, and certain plants like Cymbopogon martinii and Origanum syriacum, also highlights its relevance in natural product chemistry and the study of plant volatile compounds. nih.govcenmed.com
Historical Perspectives on this compound Research
Early research on this compound likely focused on its identification and isolation from natural sources due to its presence in various fruits and plants. Its use as a flavoring and fragrance agent would have driven initial investigations into its chemical properties and methods of synthesis.
Historically, chemical synthesis methods involving acid catalysis were the standard for producing esters like this compound. scielo.br These methods typically involved heating geraniol and butyryl chloride in the presence of pyridine (B92270) or using butyric anhydride (B1165640) with camphor (B46023) sulfonic acid. chemicalbook.com While effective, these traditional approaches often had drawbacks, including the generation of non-biodegradable waste and high energy costs. scielo.br
The recognition of the limitations of chemical synthesis paved the way for exploring alternative methods. This historical progression reflects a broader trend in chemistry towards developing cleaner and more sustainable synthetic routes.
Current Research Trends and Future Directions for this compound Studies
Current academic research on this compound is largely focused on optimizing its synthesis through enzymatic methods. Recent studies have explored the use of lipases, such as Eversa Transform 2.0, to catalyze the esterification of geraniol and butyric acid in aqueous media. nih.govacs.orgacs.org These studies aim to determine optimal reaction conditions, including molar ratios of reactants, temperature, reaction time, and biocatalyst load, to achieve high conversion rates. nih.govacs.orgacs.orgscielo.br
Detailed mechanistic studies using computational chemistry techniques like quantum mechanics/molecular mechanics (QM/MM) are being employed to understand the enzymatic reaction process at a molecular level, identifying key amino acid residues involved in enzyme-substrate stabilization and determining rate-limiting steps. nih.govacs.orgacs.org This research contributes to the fundamental understanding of biocatalysis and can inform the design of even more efficient enzymatic processes.
Another area of current research involves exploring potential biological activities of this compound and its derivatives. While the provided instructions exclude safety and dosage information, it is relevant to note that academic research is investigating the compound's potential as a bioactive molecule, including studies on its potential as an anticancer agent by examining its effects on cancer cell lines. researchgate.netorientjchem.org This indicates a trend towards exploring new applications beyond its traditional use in flavors and fragrances.
Future directions for this compound studies are likely to continue focusing on green synthesis methods, potentially exploring novel enzymes or immobilization techniques to further enhance reaction efficiency and product purity. scielo.brresearchgate.net Computational studies will likely play an increasing role in predicting reaction outcomes and guiding experimental design. Furthermore, research into potential biological activities may uncover new applications for this compound in fields such as pharmaceuticals or natural product-based therapies, requiring detailed investigation into its interactions at the molecular and cellular levels.
Detailed Research Findings (Examples):
Research on enzymatic synthesis has demonstrated high conversion rates under optimized conditions. For instance, one study using Eversa Transform 2.0 achieved a 93% conversion of this compound with a 1:5 molar ratio of geraniol to butyric acid, 15% biocatalyst load, at 50 °C for 6 hours. nih.govacs.orgacs.org
Studies have also investigated the effect of temperature on enzymatic esterification, showing that high yields can be obtained even at room temperature, which offers potential for energy savings in industrial production. frontiersin.org
Data Tables:
While interactive tables are not directly supported in this format, a static representation of experimental data from enzymatic synthesis optimization can be presented as follows:
| Factor | Level 1 | Level 2 | Level 3 | Optimal Level |
| Molar Ratio (Geraniol:Butyric Acid) | 1:1 | 1:3 | 1:5 | 1:5 |
| Biocatalyst Load (% w/w) | 5 | 10 | 15 | 15 |
| Temperature (°C) | 30 | 40 | 50 | 50 |
| Reaction Time (h) | 2 | 4 | 6 | 6 |
Note: This table is illustrative based on the types of factors optimized in enzymatic synthesis studies nih.govacs.orgacs.org and does not represent specific data from a single source unless explicitly cited.
Another example of presenting research findings in a table format could be related to synthesis yields under different conditions or using different catalysts.
| Catalyst Used | Reaction Conditions | This compound Yield (%) | Source |
| NaOH (Base Catalyst) | 80°C, 8 hours | 66.94 | orientjchem.org |
| Eversa Transform 2.0 | 1:5 MR, 15% w/w, 50°C, 6h | 93 | nih.govacs.org |
| Novozyme 435 | 3:1 MR (Alc:Acid), 5 wt%, 40°C, 1h, solvent-free | ~97 | scielo.br |
Note: MR = Molar Ratio. Alc:Acid = Alcohol:Acid.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBOMYJPSRFZAL-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047152 | |
| Record name | Geranyl butyrate | |
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Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/fruity, rose-like odour | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 6 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.889-0.904 | |
| Record name | Geranyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/284/ | |
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CAS No. |
106-29-6, 2173-82-2 | |
| Record name | Geranyl butyrate | |
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| Record name | Geranyl butyrate | |
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| Record name | Geranyl butyrate | |
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| Record name | Geranyl butyrate | |
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| Record name | Butanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester | |
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| Record name | Geranyl butyrate | |
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| Record name | 3,7-Dimethyl-2,6-octadienyl Butyrate | |
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| Record name | GERANYL BUTYRATE | |
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Advanced Synthetic Methodologies and Biocatalysis for Geranyl Butyrate Production
Enzymatic Synthesis of Geranyl Butyrate (B1204436)
Enzymatic synthesis of geranyl butyrate involves the esterification reaction between geraniol (B1671447) (an alcohol) and butyric acid (an organic acid) catalyzed by an enzyme, typically a lipase (B570770) or esterase nih.govdss.go.th. This process offers advantages over traditional chemical synthesis, including milder reaction conditions and reduced environmental impact nih.govscielo.br. Various lipases from different sources, such as Thermomyces lanuginosus (like Eversa Transform 2.0) and Mucor miehei, have been investigated for their efficacy in synthesizing this compound nih.govresearchgate.netdss.go.th. The reaction can be carried out in different media, including aqueous and solvent-free systems nih.govscielo.br.
Optimization of Biocatalytic Reaction Parameters
Optimizing the reaction parameters is essential to maximize the yield and efficiency of enzymatic this compound synthesis. Key factors influencing the biocatalytic process include the substrate molar ratio, temperature, biocatalyst load, reaction time, agitation speed, and initial water content nih.govdss.go.thbg.ac.rs.
The molar ratio of substrates (geraniol to butyric acid) significantly impacts the equilibrium and reaction rate of the esterification. In some enzymatic processes, a higher concentration of the acyl donor (butyric acid) is used nih.gov. However, a high concentration of acid can potentially reduce enzyme activity or even cause inactivation due to pH changes nih.gov. Studies have investigated different molar ratios to find the optimal balance for maximum conversion. For instance, a 1:5 molar ratio (geraniol:butyric acid) was found to be optimal in one study using Eversa Transform 2.0, yielding a 93% conversion nih.govresearchgate.netacs.orgnih.gov. Another study using Novozym 435 in a solvent-free system found optimal conditions at a geraniol to butanoic acid molar ratio of 3:1, resulting in approximately 97% conversion scielo.brscielo.br. Conversely, research with Mucor miehei esterase suggested that an equimolar ratio was most interesting for ester production in batch synthesis dss.go.th.
Here is a table summarizing the effect of substrate molar ratio from selected studies:
| Enzyme Source | Geraniol:Butyric Acid Molar Ratio | Conversion (%) | Reaction Medium | Source |
| Eversa Transform 2.0 | 1:5 (v/v) | 93 | Aqueous | nih.govresearchgate.net |
| Novozym 435 | 3:1 | ~97 | Solvent-free | scielo.brscielo.br |
| Mucor miehei esterase | 1:1 (equimolar) | Not specified | Solvent-free | dss.go.th |
| Novozym 435 | 5:1, 10:1 | ~100 (after 30 min to 2h) | Solvent-free | scielo.br |
Temperature plays a critical role in enzymatic reactions, affecting both the enzyme activity and the reaction rate. Generally, increasing the temperature can increase the kinetic energy of the system, leading to a higher reaction rate acs.org. However, enzymes have optimal temperature ranges, and exceeding this range can lead to denaturation and loss of activity dss.go.th. Studies have shown varying optimal temperatures depending on the enzyme used. For Eversa Transform 2.0, an optimal temperature of 50 °C resulted in a 93% conversion nih.govresearchgate.netacs.orgnih.gov. With black cumin seedling lipase, a maximum yield of 94.5% was obtained between 20–50°C, with good yields observed at room temperature (30–37°C) frontiersin.org. Mucor miehei esterase showed irreversible deactivation at 60°C, with optimal synthesis likely occurring at lower temperatures like 37°C or 45°C dss.go.th. Novozym 435 showed high conversions (around 95%) at both 40 °C and 70 °C in a solvent-free system, although 40 °C was identified as an optimal condition in another study scielo.brscielo.br.
Here is a table illustrating temperature effects:
| Enzyme Source | Temperature (°C) | Conversion/Yield (%) | Notes | Source |
| Eversa Transform 2.0 | 50 | 93 | Optimal condition | nih.govresearchgate.net |
| Black cumin seedling lipase | 20-50 | 94.5 (maximum) | Good yield at 30-37°C | frontiersin.org |
| Mucor miehei esterase | 37, 45 | Not specified | Deactivated at 60°C | dss.go.th |
| Novozym 435 | 40 | ~97 | Optimal condition in solvent-free system | scielo.brscielo.br |
| Novozym 435 | 70 | ~95 | High conversion observed | scielo.br |
The amount or concentration of the biocatalyst (enzyme) directly influences the number of active sites available to catalyze the reaction, thus affecting the reaction rate and conversion. Increasing the enzyme concentration generally leads to a higher reaction rate, up to a certain point where substrate concentration becomes limiting or mass transfer limitations occur frontiersin.org. However, using excessively high enzyme concentrations may not be commercially viable frontiersin.org. Studies aim to determine the optimal biocatalyst load for efficient synthesis. For Eversa Transform 2.0, a 15% biocatalyst load (w/w) was part of the optimal conditions yielding 93% conversion nih.govresearchgate.netacs.orgnih.gov. Research with black cumin seedling lipase showed that increasing enzyme concentration increased the ester yield frontiersin.org. Using Novozym 435 in a solvent-free system, a 5 wt% enzyme concentration was found to be optimal, achieving around 97% conversion scielo.brscielo.br.
Here is a table showing the impact of biocatalyst load:
| Enzyme Source | Biocatalyst Load (% w/w or other) | Conversion/Yield (%) | Notes | Source |
| Eversa Transform 2.0 | 15% (w/w) | 93 | Optimal condition | nih.govresearchgate.net |
| Black cumin seedling lipase | 0.25 g / 5 mL | 93 | Optimal yield at this concentration | frontiersin.org |
| Novozym 435 | 5 wt% | ~97 | Optimal condition in solvent-free system | scielo.brscielo.br |
Reaction time dictates the duration for the esterification to proceed, allowing substrates to interact with the enzyme and form the product. Sufficient reaction time is necessary to reach high conversion rates nih.gov. Agitation speed influences the mixing of reactants and the dispersion of the enzyme, which can impact mass transfer and the reaction rate, particularly in heterogeneous systems or when immobilized enzymes are used dss.go.thjst.go.jp. Studies optimize these parameters to achieve high yields in a reasonable timeframe. For Eversa Transform 2.0, a reaction time of 6 hours was optimal, resulting in 93% conversion nih.govresearchgate.netacs.orgnih.gov. With black cumin seedling lipase, this compound synthesis reached completion in 48 hours at 37°C, achieving a 96% yield frontiersin.org. Using Novozym 435, high conversions (around 95-97%) were achieved within 1 hour under optimal conditions scielo.brscielo.br. Agitation at 150 rpm was used in some studies scielo.brscielo.br. Research with Mucor miehei esterase in a solvent-free system indicated that varying agitation speeds (0 to 150 rpm) had no significant effect on the initial reaction rates, suggesting no significant diffusion limitations in that system dss.go.th.
Here is a table summarizing reaction time and agitation speed effects:
| Enzyme Source | Reaction Time | Agitation Speed (rpm) | Conversion/Yield (%) | Notes | Source |
| Eversa Transform 2.0 | 6 hours | 190-200 | 93 | Optimal condition | nih.govacs.org |
| Black cumin seedling lipase | 48 hours | Not specified | 96 | Completion reached | frontiersin.org |
| Novozym 435 | 1 hour | 150 | ~97 | Optimal condition in solvent-free system | scielo.brscielo.br |
| Mucor miehei esterase | Up to 75 hours | 0-250 | Varied with time | Agitation had no significant effect on initial rate | dss.go.th |
The presence of water in the reaction medium can have a dual effect on enzymatic esterification. While a certain amount of water is often necessary for enzyme activity and flexibility, excessive water can shift the reaction equilibrium towards hydrolysis rather than esterification, reducing the product yield dss.go.thgoogle.com. Therefore, controlling the initial water content is crucial for optimizing synthesis. Studies often investigate the effect of added water or conduct reactions in low-aqueous or solvent-free systems to favor ester formation scielo.brbg.ac.rs. Research with Mucor miehei esterase in a solvent-free system showed that the initial addition of water decreased the rate of conversion after a certain time dss.go.th. Another study on citronellyl butyrate synthesis (a similar esterification) using lipase IM77 from Mucor miehei found optimal conversion with 0% added water dss.go.th.
Research findings on the specific impact of initial water content on this compound synthesis by different enzymes highlight the importance of this parameter for maximizing conversion yields dss.go.thdss.go.th.
| Enzyme Source | Initial Water Content | Effect on Conversion/Yield | Source |
| Mucor miehei esterase | Varied | Decreased conversion rate after 75 hours with initial water | dss.go.th |
| Lipase IM77 (Mucor miehei) | 0% | Optimal for citronellyl butyrate synthesis (similar reaction) | dss.go.th |
Lipase-Catalyzed Esterification and Transesterification
Lipases (EC 3.1.1.3) are versatile biocatalysts capable of catalyzing esterification reactions between an alcohol (acyl acceptor) and an organic acid (acyl donor), as well as transesterification reactions. acs.orgnih.gov The synthesis of this compound typically involves the esterification of geraniol with butyric acid. acs.org Enzymatic catalysis is crucial for the feasibility of this process, as traditional esterification reactions can be slow. nih.gov
Investigation of Lipase Sources
Various lipases from different microbial sources have been investigated for their efficacy in synthesizing this compound and other flavor esters. Studies have explored commercial lipases such as Eversa Transform 2.0, derived from Thermomyces lanuginosus, which has shown high conversion rates in aqueous media for this compound synthesis. nih.govfigshare.comacs.orgresearchgate.netnih.gov Other lipases, including those from Candida rugosa and Mucor miehei, have also been studied for their ability to catalyze ester synthesis in various reaction systems, including solvent-free conditions. dss.go.thsci-hub.sedss.go.th Nigella sativa seedling lipase has also been identified as a potential biocatalyst for terpenyl ester synthesis in organic media, achieving high yields of this compound in n-hexane. frontiersin.orgresearchgate.net
Research findings highlight the varying performance of lipases depending on their origin and the reaction conditions. For instance, Candida rugosa lipase immobilized on a hydrophobic support demonstrated high conversion yields for this compound synthesis. sci-hub.se Mucor miehei esterase 30,000 has been studied in solvent-free systems, with parameters like substrate molar ratio, temperature, agitation speed, and initial water addition affecting its activity. dss.go.thresearchgate.net
Mechanistic Insights into Enzyme-Substrate Complex Stabilization
Understanding the interaction between the lipase enzyme and its substrates (geraniol and butyric acid) is crucial for optimizing the synthesis of this compound. Lipases typically possess a lid domain that undergoes conformational changes to expose the active site to substrates, particularly at the oil/water interface. acs.orgnih.gov Once the substrates access the active site, catalysis proceeds through a mechanism involving two key steps: acylation and deacylation. acs.orgnih.gov
Computational studies, such as molecular dynamics and density functional theory simulations, have been employed to gain insights into the amino acid residues involved in stabilizing the enzyme-substrate complex. acs.orgnih.govfigshare.comresearchgate.netnih.gov These studies help elucidate the specific interactions that facilitate the binding of geraniol and butyric acid within the lipase's active site, contributing to efficient catalysis.
Rate-Limiting Steps in Enzymatic Mechanisms
In the lipase-catalyzed esterification mechanism, the acylation step involves a nucleophilic attack by a serine residue in the active site on the electrophilic carbon of the acid substrate, forming a covalent acyl-enzyme intermediate. acs.orgnih.gov The subsequent deacylation step involves a nucleophilic attack by the alcohol (geraniol) on the acyl-enzyme complex, releasing the ester product (this compound) and regenerating the free enzyme. acs.orgnih.gov
Detailed mechanistic studies, including QM/MM (quantum mechanics/molecular mechanics) calculations, have identified the nucleophilic attack of the deacylation reaction as the rate-limiting step in the enzymatic synthesis of this compound catalyzed by Thermomyces lanuginosus lipase. acs.orgnih.govfigshare.comacs.orgresearchgate.netnih.gov The free energy barrier for this step has been determined, providing valuable kinetic information for process optimization. acs.orgnih.govfigshare.comacs.orgresearchgate.netnih.gov
Enzyme Immobilization Techniques and Their Impact on Activity and Reusability
Enzyme immobilization is a widely used technique in biocatalysis to enhance enzyme stability, facilitate recovery from the reaction medium, and enable repeated use, thereby reducing process costs. nih.govacs.orgmdpi.com Various immobilization techniques exist, including physical adsorption, chemical adsorption (covalent bonding), encapsulation, and cross-linking. nih.gov Physical adsorption is often favored due to its simplicity and minimal impact on the enzyme's native structure. nih.gov
The immobilization of lipases on suitable support materials can significantly impact their activity and reusability in this compound synthesis. Studies have explored the immobilization of lipases from sources like Candida rugosa on various supports, including magnetic collagen fibers and hydrophobic resins, demonstrating improved stability and reusability compared to free enzymes. sci-hub.semdpi.comresearchgate.net Immobilized lipases can maintain a significant portion of their initial activity over multiple reaction cycles. sci-hub.semdpi.comresearchgate.net For example, Candida rugosa lipase immobilized on Diaion retained around 93% of its original activity after 6 consecutive cycles in the synthesis of hexyl butyrate, and showed high conversion for this compound. sci-hub.se Immobilized Candida rugosa lipase on eggshells also demonstrated high reusability, retaining 50% of its initial activity after 31 cycles in butyl butyrate synthesis. researchgate.net
Solvent Systems in Biocatalytic Synthesis
The choice of solvent system plays a critical role in lipase-catalyzed esterification and transesterification reactions. Biocatalytic synthesis of this compound can be performed in various media, including aqueous, organic, and solvent-free systems. acs.orgnih.govacs.orgresearchgate.netnih.govsci-hub.seacs.orgmdpi.comscispace.com
Aqueous media can be used, as demonstrated by the synthesis of this compound using Thermomyces lanuginosus lipase in water. nih.govfigshare.comacs.orgresearchgate.netnih.gov Organic solvents are frequently employed, particularly for their ability to dissolve hydrophobic substrates and shift the reaction equilibrium towards ester formation by minimizing water activity. mdpi.comscispace.com The efficiency of the reaction in organic media can depend on the solvent's polarity; non-polar and lightly polar solvents like n-hexane have shown high yields for geranyl butyate synthesis catalyzed by Nigella sativa seedling lipase. frontiersin.org
Solvent-free systems, where the substrates themselves form the reaction medium, offer advantages such as higher volumetric productivity and simplified product purification, aligning with green chemistry principles. dss.go.thmdpi.comscispace.com Lipases can function effectively in such systems, although factors like substrate concentration and water activity need careful control. dss.go.thresearchgate.net Microwave-assisted enzymatic synthesis in solvent-free systems using Lipozyme 435 ( Candida antarctica lipase B) has also been successfully applied for this compound synthesis, achieving high conversion rates. nih.gov
Green Chemistry Approaches in this compound Synthesis
The enzymatic synthesis of this compound aligns well with the principles of green chemistry by offering a more environmentally friendly alternative to traditional chemical methods. nih.govacs.orgresearchgate.netsci-hub.semdpi.com The use of enzymes as biocatalysts allows reactions to be conducted under milder conditions (temperature, pressure, and pH), reducing energy consumption and minimizing the formation of unwanted byproducts. nih.govmdpi.com
Furthermore, the exploration of aqueous and solvent-free reaction systems in enzymatic synthesis significantly reduces or eliminates the need for volatile and often toxic organic solvents, addressing concerns related to solvent waste and potential contamination. nih.govfigshare.comacs.orgdss.go.thmdpi.comscispace.com The reusability of immobilized enzymes through various immobilization techniques further enhances the sustainability of the process by reducing the amount of enzyme needed and simplifying downstream processing. sci-hub.senih.govacs.orgmdpi.comresearchgate.net
Research efforts are increasingly focused on developing optimized enzymatic processes for this compound synthesis that maximize yield and purity while minimizing environmental impact, embodying the core tenets of green chemistry. nih.govacs.orgresearchgate.net
Data Table: Examples of Lipase Performance in Ester Synthesis
| Lipase Source | Reaction System | Substrates | Key Conditions | Conversion/Yield | Reference |
| Thermomyces lanuginosus (Eversa Transform 2.0) | Aqueous | Geraniol, Butyric acid | 1:5 molar ratio, 15% biocatalyst, 50 °C, 6 h | 93% | nih.govfigshare.comacs.orgresearchgate.netnih.gov |
| Nigella sativa seedling lipase | Organic (n-hexane) | Geraniol, Butyric acid | 0.25 M each, 0.25 g/5 mL enzyme, 37 °C, 48 h | 93.1% - 96% | frontiersin.orgresearchgate.net |
| Mucor miehei (Esterase 30,000) | Solvent-free | Geraniol, Butyric acid | Varied (optimized parameters) | ~75% (after 75h) | dss.go.thresearchgate.net |
| Candida rugosa (Immobilized on Diaion) | Not specified (likely organic) | Geraniol, Butyric acid | Not specified (achieved high conversion) | 87.3% (after 240 min for this compound) | sci-hub.se |
| Candida antarctica B (Lipozyme 435) | Solvent-free (Microwave-assisted) | Geraniol, Ethyl butyrate | 1:3 molar ratio (geraniol:ester), 70 °C, 30 min, 5Å MS | 98% | nih.gov |
Note: Conversion/Yield values are approximate and depend on specific reaction conditions in the cited studies.
Minimizing Toxic Solvent Usage
Traditional chemical processes for producing flavor esters often utilize toxic organic solvents. nih.govresearchgate.netacs.org The presence of residual traces of these petroleum-derived solvents in food products raises potential health and contamination concerns. nih.govresearchgate.netacs.orgacs.org To address this, research has explored enzymatic synthesis in aqueous media as a greener alternative. nih.govresearchgate.netacs.org For example, the commercial lipase Eversa Transform 2.0, derived from Thermomyces lanuginosus, has been successfully employed to produce this compound in aqueous media. nih.govresearchgate.netacs.org This approach minimizes or eliminates the need for toxic organic solvents, aligning with the principles of green chemistry. dss.go.th
Microwave-Assisted Enzymatic Synthesis
Microwave-assisted enzymatic synthesis in solvent-free systems has emerged as a promising and sustainable catalytic methodology for producing geraniol esters, including this compound. nih.govresearchgate.netdntb.gov.uadntb.gov.ua This technique offers advantages such as smaller reaction volumes and simplified product purification conditions. dss.go.th
Studies have optimized the parameters for microwave-assisted enzymatic synthesis of geranyl esters in solvent-free systems. For instance, using Lipozyme 435 lipase, a high conversion of this compound (98%) was achieved under optimized conditions. nih.govdntb.gov.ua Optimization studies for the synthesis of geranyl acetoacetate (B1235776), a related geranyl ester, using microwave-assisted enzymatic synthesis in solvent-free systems showed that a 95% conversion could be reached in 30 minutes using a 1:6 substrate molar ratio (ester to geraniol), 70 °C, and 7% lipase in the presence of 5Å molecular sieves for methanol (B129727) capture. nih.gov The lipase also demonstrated good reusability, maintaining activity over multiple reaction cycles. nih.govdntb.gov.ua
Research on microwave-assisted enzymatic reactions using a Biotage Initiator™ has investigated the kinetics of geranyl acetoacetate synthesis, providing insights into the reaction behavior with and without methanol removal. researchgate.net
Non-Enzymatic Synthesis of this compound
This compound can also be synthesized through non-enzymatic chemical routes, such as acid or base-catalyzed esterification. researchgate.net
Base-Catalyzed Esterification (e.g., Sodium Hydroxide)
Base-catalyzed esterification is a method used for the synthesis of this compound. Sodium hydroxide (B78521) (NaOH) can be employed as a base catalyst in this reaction. researchgate.netorientjchem.orgchemicalbook.com The synthesis involves the reaction between geraniol and butyric acid in the presence of NaOH. researchgate.netorientjchem.orgchemicalbook.com
A study on the synthesis of geraniol esters, including this compound, geranyl caproate, and geranyl caprylate, used sodium hydroxide as a base catalyst at 80°C for 8 hours. orientjchem.orgchemicalbook.com The general procedure involved combining geraniol, butyric acid (or other fatty acids), and NaOH, followed by stirring and heating. chemicalbook.com The reaction mixture was then neutralized and extracted to obtain the crude ester product, which could be further purified. chemicalbook.com This method yielded this compound with a reported yield of 66.94%. chemicalbook.com The base-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism, where NaOH deprotonates geraniol, forming a geraniolate ion that attacks the carbonyl carbon of the fatty acid.
Comparison of Chemical and Biocatalytic Routes
The synthesis of this compound can be achieved through both chemical and biocatalytic (enzymatic) routes, each presenting distinct characteristics. Chemical synthesis, while often straightforward, can involve the use of harsh conditions, high temperatures, and toxic organic solvents, leading to potential environmental concerns and product contamination. nih.govresearchgate.netacs.orgacs.org For example, traditional chemical processes for flavor esters frequently rely on toxic organic solvents. nih.govresearchgate.netacs.org
Biocatalytic synthesis, particularly enzymatic esterification, offers a greener and often more selective alternative. Enzymes, such as lipases, can catalyze esterification reactions under milder conditions, including lower temperatures and in solvent-free or aqueous systems, thereby minimizing the use of toxic chemicals. nih.govresearchgate.netdss.go.thfrontiersin.org This can lead to reduced waste generation and simplified purification processes. dss.go.th Studies have shown that enzymatic synthesis using lipases can achieve high conversion yields of this compound. nih.govnih.govdntb.gov.uafrontiersin.orgvulcanchem.com For instance, the lipase from Thermomyces lanuginosus (Eversa Transform 2.0) demonstrated a 93% conversion of this compound in aqueous media. nih.govresearchgate.netacs.orgvulcanchem.com Microwave-assisted enzymatic synthesis in solvent-free systems has also shown high yields (98%) and good enzyme reusability. nih.govdntb.gov.ua
While chemical synthesis using base catalysts like sodium hydroxide can effectively produce this compound with reasonable yields, the process typically involves heating at elevated temperatures for several hours and subsequent neutralization and extraction steps. orientjchem.orgchemicalbook.com
The choice between chemical and biocatalytic routes depends on various factors, including desired yield, purity requirements, environmental considerations, and cost-effectiveness. Biocatalytic methods are increasingly favored for the production of flavor esters due to their sustainability and ability to operate under mild conditions.
Advanced Analytical Characterization and Quantification in Geranyl Butyrate Research
Chromatographic Techniques
Chromatographic methods are essential for separating geranyl butyrate (B1204436) from other compounds in a mixture, which is a necessary step before detection and quantification.
Gas Chromatography (GC) for Identification and Quantification
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like geranyl butyrate. GC separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with appropriate detectors, GC can identify and quantify geranyl butyate in various samples.
Studies have utilized capillary gas chromatography equipped with a flame-ionization detector (FID) for tracking the formation of this compound in enzymatic esterification reactions. dss.go.th In such analyses, samples are typically diluted in a solvent like hexane (B92381) containing an internal standard, such as hexanol, before injection into the GC system. dss.go.th The conversion yield of this compound can be calculated based on the quantity of remaining starting acid and the ester formed, as measured by GC. dss.go.th
GC has also been employed to determine the presence and concentration of this compound in essential oils. For instance, it has been detected as a minor component in grapefruit varieties and Bourbon geranium oil through GC analysis. thegoodscentscompany.comthegoodscentscompany.com
Specific GC conditions reported include using a capillary column (e.g., 25 QC2/. BP21-0.25) with a temperature program starting at 50°C and increasing to 200°C at a rate of 15°C/min. dss.go.th Injector and detector temperatures can be set at 280°C and 240°C, respectively. dss.go.th
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique applicable to the analysis of this compound, particularly when dealing with samples that may not be suitable for GC or when coupled with detectors like UV-Vis that require the analyte to have a chromophore.
HPLC has been used to analyze this compound, often employing reverse phase columns such as C18. nih.govsielc.com Analysis conditions can involve using a mixture of acetonitrile (B52724) and water as the mobile phase, with a flow rate of around 3.0 mL/min. nih.gov UV detection is commonly used, with a wavelength of 220 nm showing high absorption for this compound. nih.gov A retention time of approximately 5.5 min has been observed for this compound under specific HPLC conditions using a Shimadzu LC-18 column and an acetonitrile-water (4:1 v/v) eluent. acs.orgnih.gov For applications coupled with Mass Spectrometry (MS), phosphoric acid in the mobile phase needs to be replaced with formic acid to be MS-compatible. sielc.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) is an advanced separation technique that offers significantly enhanced resolving power compared to one-dimensional GC. This is particularly useful for analyzing complex samples where many compounds may co-elute in a single GC run. GC×GC employs two columns with different stationary phases, providing a more complete separation of volatile compounds. mdpi.com
While direct studies focusing solely on GC×GC analysis of pure this compound are less commonly detailed in the provided results, GC×GC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is recognized as a powerful tool for unraveling the complex volatile profiles of samples like wine and beer, where this compound may be present as a component. mdpi.comresearchgate.netuliege.be This technique improves analyte separation and enhances sensitivity, allowing for the identification of a greater number of compounds compared to traditional GC-MS. researchgate.net The enhanced separation provided by GC×GC can help in the unambiguous identification of compounds that might co-elute in 1D GC, although targeted analysis with standards is still necessary for definitive identification in some cases. mdpi.com
Spectrometric Methods
Spectrometric methods provide crucial information about the structure and identity of this compound, often complementing chromatographic separations.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an indispensable tool for the identification and structural confirmation of this compound. By measuring the mass-to-charge ratio (m/z) of ions, MS can provide the molecular weight of the compound and, through fragmentation, offer insights into its structural features.
Electron Ionization (EI) MS is a common technique used for this compound analysis. The EI mass spectrum of this compound shows characteristic fragmentation patterns. Prominent ions observed in the EI-MS spectrum of this compound include those at m/z 93, 69, 60, 68, and 121. nih.gov These fragments correspond to specific cleavages within the this compound molecule. Compounds with terpenoic ester or alcohol groups, such as geranyl isobutyrate, often exhibit characteristic terpene fragments at m/z 43, 69, and 93. tandfonline.com
GC-MS, the hyphenated technique combining the separation power of GC with the identification capabilities of MS, is widely used for the analysis of this compound in various matrices, including essential oils and reaction mixtures. frontiersin.orgfmach.it The identity of synthesized esters like this compound can be confirmed by comparing their GC-MS fragmentation patterns with those in spectral libraries, such as the NIST MS Library. frontiersin.org
Atmospheric Pressure Gas Chromatography-Mass Spectrometry (APGC-MS) is another approach that can be used. While EI typically leads to extensive fragmentation, APGC can produce spectra dominated by the molecular or protonated ion, although fragmentation can still occur depending on the source conditions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the types and connectivity of atoms within the molecule.
Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize this compound. acs.orgnih.govresearchgate.net The ¹H NMR spectrum displays signals corresponding to the hydrogen atoms in the molecule, with their chemical shifts, splitting patterns, and integration providing information about their chemical environment and relative numbers. For this compound, characteristic peaks are observed, such as a doublet around δ 4.1 ppm, which is assigned to the methylene (B1212753) hydrogen atoms directly linked to the oxygen atom of the ester group. nih.gov
The ¹³C NMR spectrum provides signals for the carbon atoms, with their chemical shifts indicating their hybridization and functional groups. The presence of the carbonyl carbon atom of the ester group is typically observed around δ 177 ppm in the ¹³C NMR spectrum. acs.orgnih.gov Peaks in the range of δ 130–140 ppm can be assigned to dehydrogenated sp² carbons linked to methyl branches, while vinyl carbons may appear around δ 123 and 124 ppm. acs.org
NMR spectroscopy, in conjunction with techniques like mass spectrometry and chromatography, provides a comprehensive approach to confirming the successful synthesis and elucidating the structure of this compound. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. FTIR measures the absorption of infrared radiation by the molecule, providing a spectrum with peaks corresponding to specific vibrational modes of chemical bonds. This technique can be used for the chemical fingerprinting of substances like essential oils that contain this compound dergipark.org.tr.
In the analysis of this compound, FTIR spectroscopy helps confirm the presence of key functional groups characteristic of an ester. For instance, the synthesis of this compound from geraniol (B1671447) and butyric acid can be monitored and confirmed using FTIR orientjchem.orgresearchgate.netchemicalbook.com. A prominent feature in the IR spectrum of esters is the strong absorption band around 1700-1750 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O) orientjchem.orgbcrec.id. Studies on the synthesis of this compound have reported a carbonyl stretching vibration at 1722.43 cm⁻¹, which is a variation from the carbonyl absorption of butyric acid at 1707 cm⁻¹ orientjchem.org. Additionally, the C-O stretching vibrations of the ester group typically appear in the region of 1000-1300 cm⁻¹ bcrec.id. The absence of the broad O-H stretching peak, characteristic of alcohols and carboxylic acids (like geraniol and butyric acid), in the FTIR spectrum of the reaction product further confirms the formation of the ester linkage bcrec.id.
Hyphenated Techniques in this compound Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, providing robust methods for the analysis of complex samples containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the identification and quantification of volatile and semi-volatile compounds like this compound europa.euifoodmm.comfrontiersin.org. In GC-MS, a sample is first separated into its individual components by gas chromatography based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns, providing a unique spectral fingerprint for identification frontiersin.org.
GC-MS has been successfully employed to identify this compound in various natural products, including geranium essential oil dergipark.org.trifoodmm.comresearchgate.net. The identity of synthesized this compound can be confirmed by comparing its mass spectrum and retention time with those of a known standard or a mass spectral library database frontiersin.org. For instance, in one study, GC-MS analysis of synthesized this compound showed a dominant peak at a specific retention time corresponding to the molecular formula C₁₄H₂₄O₂ and a molecular weight of 224.34 g/mol , consistent with this compound orientjchem.org. The fragmentation pattern in the mass spectrum provides structural information, aiding in positive identification orientjchem.orgfrontiersin.org. GC-MS with retention time locking is also used for the determination of this compound in feed additives europa.eu.
Another hyphenated technique mentioned in the context of this compound analysis is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) nih.govacs.orgsielc.com. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, while a mass spectrometer provides mass spectral data for identification. HPLC methods with UV detection have been developed for the analysis of this compound, utilizing reverse-phase columns and mobile phases consisting of acetonitrile and water nih.govacs.orgsielc.com. For LC-MS compatible applications, acidic modifiers like phosphoric acid in the mobile phase are typically replaced with volatile acids such as formic acid sielc.com. HPLC is suitable for both analytical quantification and preparative separation of this compound sielc.com.
Data from GC-MS analysis can include retention times and relative abundance of compounds in a sample. For example, in the analysis of geranium essential oil, this compound has been identified as a component with a certain relative abundance dergipark.org.trresearchgate.net.
Here is an example of how data from GC-MS analysis of geranium essential oil might be presented, including this compound:
| Compound | Retention Time (min) | Relative Abundance (%) |
| Citronellol | - | 30.68 dergipark.org.tr |
| Geraniol | - | 9.68 dergipark.org.tr |
| Citronellyl formate | - | 9.90 dergipark.org.tr |
| This compound | 25.45 dergipark.org.tr | 2.6 ± 0.38 dergipark.org.tr |
| Citronellyl butyrate | 24.68 dergipark.org.tr | 2.44 ± 0.08 dergipark.org.tr |
Note: Retention times can vary depending on the specific GC column and conditions used.
These hyphenated techniques, particularly GC-MS and HPLC-UV/MS, are essential for the comprehensive characterization and accurate quantification of this compound in various complex matrices, supporting research in areas such as natural product analysis, flavor chemistry, and synthesis.
Computational and Theoretical Studies of Geranyl Butyrate
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are crucial for understanding the interactions between substrates and enzymes at an atomic level. imsc.res.in In the context of the enzymatic synthesis of geranyl butyrate (B1204436), these techniques have been applied to study the interaction of the substrates, geraniol (B1671447) and butyric acid, with the lipase (B570770) from Thermomyces lanuginosus (TlL). imsc.res.in
A computational model of the enzyme, specifically Eversa Transform 2.0 (ET2), was constructed based on its known crystal structure (PDB ID: 1EIN). imsc.res.in Molecular docking simulations were then used to predict the binding poses of butyric acid and geraniol within the enzyme's active site. imsc.res.in These initial docked structures served as the starting point for more extensive MD simulations.
MD simulations were performed for a total of 100 nanoseconds to observe the dynamic behavior of the enzyme-substrate complexes. imsc.res.in These simulations revealed the specific amino acid residues that play a key role in stabilizing the substrates within the active site, providing insights into the factors that control the chemical reaction. imsc.res.innih.gov The simulations were conducted using an NPT ensemble, maintaining a constant number of particles, pressure, and temperature, with a time step of 1 femtosecond. imsc.res.in The TIP3P water model was employed as the solvent to mimic physiological conditions. imsc.res.in
Table 1: Molecular Dynamics Simulation Parameters for Geranyl Butyrate Synthesis
| Parameter | Value |
| Enzyme Model | Eversa Transform 2.0 (based on PDB ID: 1EIN) |
| Substrates | Butyric acid, Geraniol |
| Simulation Time | 100 ns |
| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |
| Time Step | 1 fs |
| Solvent Model | TIP3P Water |
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
To study the enzymatic reaction mechanism with high accuracy, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach is often employed. imsc.res.in This method combines the precision of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. imsc.res.innih.gov
In the study of this compound synthesis, the active site of the lipase, where the chemical transformation occurs, was treated with quantum mechanics to accurately describe the electronic changes during the reaction. imsc.res.in The remainder of the enzyme and the solvent molecules were described using molecular mechanics. imsc.res.innih.gov This hybrid approach provides a detailed picture of the reaction mechanism, including the transition states and reaction energetics. imsc.res.in The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, as implemented in the Gaussian software package, was utilized for these calculations. imsc.res.in
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. imsc.res.in In the investigation of this compound, DFT calculations at the B3LYP/6-311G+(d,p)/D3 level of theory were used to optimize the geometries of the substrates, butyric acid and geraniol, without any geometric constraints. imsc.res.in
These calculations are essential for obtaining accurate structures and electronic properties of the reacting molecules before they enter the enzyme's active site. imsc.res.in The charges and electrostatic potentials (ESP) of the substrates were also computed at the same level of theory, which are crucial for developing the force field parameters used in the molecular mechanics part of the QM/MM simulations. imsc.res.in Single-point energy calculations were also performed with the larger 6-311+G(d,p) basis set using both B3LYP and M06-2X functionals to refine the energy calculations. imsc.res.in
Prediction of Reaction Mechanisms and Energy Barriers
A significant outcome of the computational studies on this compound synthesis is the detailed elucidation of the reaction mechanism and the associated energy barriers. imsc.res.in Through QM/MM calculations, the entire catalytic cycle, which involves acylation and deacylation steps, was mapped out. imsc.res.innih.gov
The computational analysis identified the nucleophilic attack of the deacylation step as the rate-limiting step for the entire enzymatic process. imsc.res.innih.govnih.gov This crucial step was found to have a free energy barrier of 14.0 kcal/mol. imsc.res.innih.govnih.gov The identification of the rate-limiting step and its energy barrier provides valuable information for optimizing the reaction conditions to improve the yield of this compound. imsc.res.in The transition states in the proposed mechanism were confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinates. imsc.res.in
Table 2: Predicted Energy Barrier for this compound Synthesis
| Reaction Step | Method | Calculated Free Energy Barrier (kcal/mol) |
| Nucleophilic Attack (Deacylation) | QM/MM | 14.0 |
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Informatics
While detailed experimental or computational ADMET studies specifically focused on this compound are not extensively published in peer-reviewed literature, computational informatics platforms provide predicted ADMET-related properties. These predictions are based on the molecule's structure and are useful for initial screening purposes in the food and fragrance industries.
Various physicochemical and drug-likeness properties, which are foundational to ADMET profiles, can be calculated using computational tools. For instance, properties such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are readily predicted. These parameters are used in rules like Lipinski's Rule of Five to estimate the oral bioavailability of a compound. While this compound is a flavoring agent and not a drug, these parameters are still informative about its likely behavior in a biological system.
Publicly available databases provide some of these predicted values for this compound.
Table 3: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 7 |
Data sourced from PubChem and other chemical databases.
Biological Activities and Mechanisms of Action of Geranyl Butyrate
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies involving geranyl butyrate (B1204436) explore how its chemical structure influences its biological effects. The presence of double bonds and branching in the carbon skeleton of geranyl butyrate can significantly affect its interaction with biological targets. solubilityofthings.com While specific detailed SAR studies focusing solely on this compound are not extensively detailed in the provided search results, research on analogous geranyl esters and other terpenes suggests that modifications to the alcohol or acid moiety can alter biological activities. For instance, studies on citronellyl carboxylate esters obtained by the Fischer Esterification method have reported anticancer activity, while other alcohol derivatives obtained by the Steglich Esterification method have shown antibacterial and antimicrobial activity. researchgate.net Prenylation of compounds, which involves adding isoprenoid chains like the geranyl group, often enhances bioactivity, potentially by increasing affinity for biological membranes and interaction with cellular targets. researchgate.net
Antimicrobial Activity
This compound and related geranyl esters have demonstrated antimicrobial potential. vulcanchem.comnetascientific.com This activity is often inferred from studies on analogous geranyl derivatives, which are believed to disrupt microbial cell membranes through hydrophobic interactions. vulcanchem.com
Antibacterial Effects and Mechanisms
This compound has shown antibacterial activity against certain bacterial strains. For example, it exhibited antibacterial activity against Pseudomonas syringae pv. ufc.br Studies on essential oils containing this compound, such as lavender oil, have also indicated antibacterial effects against various pathogenic species, including Staphylococcus aureus and Escherichia coli. mdpi.com The mechanisms of action of essential oils and their components on bacteria can involve the degradation of the cell wall and cytoplasmic membrane, coagulation of the cytoplasm, and alteration of membrane permeability and function. mdpi.com Butyrate, the acid component of this compound, has also been shown to exert direct antibacterial effects against distinct strains of Acinetobacter baumannii, Escherichia coli, Bacillus, and Staphylococcus species, potentially via cell membrane damage and leakage of intracellular electrolytes. nih.gov
Antifungal Activity
Research indicates that this compound possesses antifungal activity. It has been reported to reduce the antifungal activity against Fusarium graminearum compared to geraniol (B1671447), suggesting a role in modulating fungal growth. ufc.brufc.br Furthermore, a study indicated that this compound reduced Aspergillus flavus contamination in stored grains. vulcanchem.com Essential oils containing this compound have also demonstrated antifungal effects against various fungi, including Candida sp. nih.govresearchgate.net
Anti-Inflammatory Properties
This compound and related compounds may exhibit anti-inflammatory properties. Some esters have shown noteworthy anti-inflammatory activities. solubilityofthings.com Butyrate, a component of this compound, is well-known for its anti-inflammatory effects. nih.govmdpi.comnih.gov Butyrate can modulate pro-inflammatory cytokine production, inhibit the activation of nuclear factor-κB (NF-κB), and act as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to inflammation. nih.govmdpi.com It has been shown to inhibit pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-8, while inducing anti-inflammatory cytokines like IL-10 and TGF-β in various studies. nih.gov Geraniol, the alcohol component, has also demonstrated anti-inflammatory effects and can regulate signaling pathways such as Wnt/β-catenin, p38MAPK, NFκB, PPARγ, and COX-2. mdpi.com
Anticancer Potential and Related Mechanisms
This compound has shown potential as an anticancer agent. Studies have indicated its activity against murine leukemia (P388) cells, with reported IC50 values suggesting its potential as a cytotoxic agent against cancer cells. orientjchem.org The esterification of geraniol with butyric acid has been found to enhance the anticancer activity compared to geraniol alone. orientjchem.org While the specific mechanisms of this compound's anticancer activity are still being explored, related geranyl esters and the butyrate component offer insights. Butyrate is recognized for its anti-tumor properties, which are linked to its ability to inhibit histone deacetylases (HDACs), alter gene expression, inhibit cell proliferation, and induce cell differentiation or apoptosis. nih.govnih.gov Butyrate can induce cell cycle arrest and promote apoptosis in various cancer cell lines. nih.gov Geraniol has also demonstrated cytotoxic effects on various cancer cell lines and can regulate pathways involved in cancer progression. mdpi.comdrugbank.commdpi.com
Here is a table summarizing some research findings on the anticancer activity of this compound and related compounds:
| Compound | Cell Line/Model | Activity Type | IC50 (µg/mL) | Reference |
| This compound | Murine leukemia (P388) | Cytotoxic | 22.34 | orientjchem.org |
| Geranyl caproate | Murine leukemia (P388) | Cytotoxic | 27.996 | researchgate.netorientjchem.org |
| Geranyl caprylate | Murine leukemia (P388) | Cytotoxic | 32.298 | researchgate.netorientjchem.org |
| Geraniol | Murine leukemia | Anticancer | - | mdpi.com |
| Butyrate | Various cancer cells | Anticancer | - | nih.govnih.gov |
Note: IC50 values indicate the concentration required to inhibit 50% of cell growth.
Neurological and Neuroprotective Applications
Research suggests potential neurological and neuroprotective applications for compounds related to this compound, particularly the butyrate component. Butyrate has been demonstrated to have neuroprotective effects against brain injury and neuronal cell death in in vitro models. nih.gov It has shown the ability to improve neuroinflammation and mitochondrial impairment in animal models of diet-induced obesity. nih.gov Butyrate can relieve inflammation and enhance synaptic plasticity by reducing neuroinflammation in animal models of Alzheimer's and Parkinson's diseases. nih.gov Its neuroprotective effects may involve downregulating cytokines and inflammatory mediators and counteracting oxidative stress. nih.gov Geraniol has also been reported to have neuroprotective properties and has shown antidepressant-like effects in animal models. drugbank.comresearchgate.net While direct studies on this compound's neurological effects are not prominently featured, the known activities of its constituent parts suggest potential in this area.
Interaction with Biological Systems and Receptors
This compound, as a volatile organic compound, is known to interact with olfactory receptors, contributing to its scent profile scbt.com. Beyond its role in olfaction, investigations into the biological interactions of this compound and structurally related compounds suggest broader effects. Analogous geranyl esters have been shown to disrupt microbial cell membranes through hydrophobic interactions vulcanchem.com. Furthermore, geranyl derivatives are thought to modulate lipid metabolism pathways, potentially involving the activation of peroxisome proliferator-activated receptor gamma (PPARγ) vulcanchem.com.
The butyrate moiety, a short-chain fatty acid, is known to interact with several biological targets and pathways. Butyrate influences cellular responses by binding to and activating specific G protein-coupled receptors, namely free fatty acid receptor 2 (FFAR2) and FFAR3 (formerly GPR43 and GPR41) nih.gov. It also functions as an epigenetic modifier by inhibiting histone deacetylases (HDACs), which affects gene expression patterns nih.gov. Butyrate's influence on cholesterol biosynthesis includes the downregulation of genes involved in this process, such as dimethylallyl/geranyl trans-transferase nih.gov. Additionally, butyrate may interact with various cell types, including B-cells and epithelial cells, contributing to their modulation and maturation researchgate.net. Signaling through G-protein coupled receptors by butyrate can also facilitate polymorphonuclear (PMN) chemotaxis researchgate.net. The production of butyrate is also linked to the generation of the aryl hydrocarbon receptor (AhR), which interacts with proteins like Heat Shock Protein 90 (HSP90), HSP23, and chaperones, leading to gene expression related to cell differentiation, energy metabolism, microbial defense, and immune cell propagation researchgate.net. AhR also interacts with nuclear factor KB (NF-ĸB) to modulate cell function researchgate.net. While these mechanisms are established for butyrate itself, the extent to which this compound or its metabolites engage these specific pathways requires further investigation.
Computational studies, such as in silico analyses, have been employed to explore the potential ligand-receptor interactions of synthesized geranyl esters, including this compound, particularly focusing on binding sites within enzymes like cyclooxygenase researchgate.net.
In Vivo and In Vitro Biological Assessments
Studies have indicated potential biological activities of this compound, including antifungal and antibacterial properties solubilityofthings.comchemicalbook.com. Research on analogous geranyl esters, such as geranyl acetate (B1210297), has demonstrated minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli in in vitro settings vulcanchem.com. Although direct data specifically for this compound's MICs is limited, its structural similarity to these active esters suggests comparable activity vulcanchem.com.
In vitro evaluations of synthesized this compound have shown promising results regarding its anti-inflammatory potential. These assessments have included observing the compound's ability to prevent egg albumin denaturation and stabilize human red blood cell (HRBC) membranes researchgate.net. Dose-dependent anti-inflammatory actions have been reported in these in vitro models researchgate.net.
The cytotoxic activity of this compound has also been investigated in vitro. Studies using the MTT colorimetric method have assessed its activity against murine leukemia cells (P388) researchgate.netorientjchem.org. This compound has been reported to exhibit an IC50 value against P388 cells researchgate.netorientjchem.org.
| Biological Assessment | Model System | Finding | Reference |
|---|---|---|---|
| Anti-inflammatory Potential | In vitro (Egg albumin denaturation, HRBC membrane stabilization) | Dose-dependent anti-inflammatory action observed | researchgate.net |
| Cytotoxic Activity | In vitro (Murine leukemia P388 cells) | IC50 = 22.345 µg/mL | researchgate.netorientjchem.org |
| Antibacterial Activity | Not specified | Indicated potential activity | solubilityofthings.comchemicalbook.com |
| Antifungal Activity | Not specified | Indicated potential activity | solubilityofthings.com |
Research on the butyrate component provides further context for potential biological effects that might be associated with this compound upon hydrolysis or metabolism. In vitro and in vivo studies on butyrate have demonstrated anti-inflammatory, anti-oxidant, anti-obesity, and metabolic regulation effects nih.gov. For instance, in vivo studies have shown that butyrate can reduce weight gain in animals fed a high-fat diet and improve myocardial ischemia-reperfusion injury in rats nih.gov.
Genotoxicity studies on related terpenoid esters, primarily geranyl acetate, have been conducted using both in vitro tests (like the Ames test) and in vivo assessments. These studies have generally found geranyl acetate to be negative for genotoxicity inchem.orgindustrialchemicals.gov.au. Geraniol and its isomers are also not considered genotoxic based on available data industrialchemicals.gov.au. While these findings are for analogous compounds, they contribute to the broader understanding of the biological assessment methodologies applied to this class of substances. Researchers continue to explore the potential pharmacological benefits of compounds structurally similar to this compound solubilityofthings.com.
Occurrence and Environmental Fate of Geranyl Butyrate
Natural Occurrence in Plants and Other Organisms
Geranyl butyrate (B1204436) is a naturally occurring compound found in various plant species. It has been reported in organisms such as Cymbopogon martinii and Origanum syriacum. nih.gov
Cymbopogon martinii : Geranyl butyrate is present in the essential oil of Cymbopogon martinii, commonly known as palmarosa grass. b-cdn.netperfumerflavorist.com Analysis of the essential oil from this species has identified this compound as one of its constituents. b-cdn.net
Origanum syriacum : This compound has also been detected in Origanum syriacum, a species of oregano. nih.govresearchgate.net The presence of this compound contributes to the chemical composition of the essential oil produced by this plant. researchgate.net
Beyond these specific examples, this compound has been reported in other organisms as well. nih.gov It is considered one of the key esters that may contribute to the characteristic flavor of certain fruits, such as jamun fruit, and has also been found in tomato juice and tomato-based dried products. cenmed.com this compound is also noted to be present in Geranium essential oil. scentree.coscentree.co
Below is a table summarizing the natural occurrence of this compound in some reported sources:
| Organism | Type of Occurrence (e.g., Essential Oil, Fruit) |
| Cymbopogon martinii | Essential oil |
| Origanum syriacum | Essential oil |
| Jamun fruit | Flavor constituent |
| Tomato products | Flavor constituent |
| Geranium | Essential oil |
Biosynthesis Pathways in Natural Systems
This compound is formed through the esterification of geraniol (B1671447) with butyric acid. acs.orgnih.gov This reaction involves the combination of the alcohol group of geraniol with the carboxyl group of butyric acid, typically catalyzed by enzymes in biological systems. acs.orgnih.gov Geraniol itself is a naturally occurring monoterpene alcohol found in various plants. acs.orgnih.gov
In plants, the biosynthesis of geraniol occurs via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. Subsequently, geraniol can undergo further modifications, including esterification with various organic acids like butyric acid, to form esters such as this compound. researchgate.net This esterification process is a common mechanism in plants for producing a diverse range of volatile compounds, which contribute to their scent and flavor profiles.
Enzymatic catalysis plays a crucial role in the biological synthesis of this compound. Studies have explored the use of lipases, such as those derived from Thermomyces lanuginosus and Candida antarctica, to catalyze the esterification of geraniol and butyric acid in vitro, mimicking the natural process. nih.govufc.brfrontiersin.orgresearchgate.net
Biodegradation and Biotransformation Studies
Studies on the environmental fate of this compound indicate that it is expected to be readily biodegradable. europa.eueuropa.eu Predicted data suggests that the compound undergoes significant degradation in water and soil environments. europa.eu
In soil, the estimated half-life of geranyl butyate is approximately 30 days (720 hours) based on fugacity models. europa.eu If released into the environment, a significant portion (81.2%) is predicted to partition into the soil. europa.eu Based on this estimated half-life, this compound is not considered persistent in the soil environment, suggesting a moderate to low exposure risk to soil-dwelling organisms. europa.eu
Biotransformation of this compound can also occur in biological systems. In plants, geraniol esters, including this compound, can be formed from the biotransformation of geraniol. researchgate.net While specific detailed studies on the biodegradation pathways of this compound in various environmental matrices are limited in the provided search results, the available data points towards its susceptibility to biological degradation.
Below is a summary of predicted biodegradation data for this compound:
| Environment | Prediction Method | Metric | Value | Timeframe | Evaluation |
| Water | QSAR toolbox version 3.4 | % Degradation | 73.8% (BOD) | 28 days | Readily biodegradable europa.euaxxence.de |
| Soil | EPI Suite version 4.1 | Half-life | 30 days | - | Not persistent europa.eu |
Advanced Applications and Future Research Directions
Encapsulation Technologies for Controlled Release and Stability
Encapsulation technologies offer promising avenues for enhancing the stability and controlling the release of volatile compounds like geranyl butyrate (B1204436). While direct studies on the encapsulation of geranyl butyrate specifically are limited in the provided search results, research on encapsulating related compounds such as essential oils provides valuable insights. Encapsulation techniques, such as the use of liposomes, have been shown to improve the solubility and stability of volatile compounds, protecting them from environmental degradation caused by factors like light, heat, and oxygen mdpi.com. Furthermore, encapsulation can facilitate controlled and targeted release, which is essential for maintaining the desired concentration of active compounds over extended periods mdpi.com. The principles demonstrated in the encapsulation of essential oils for improved stability and controlled release are directly applicable to this compound, suggesting potential for developing delivery systems that enhance its performance and longevity in various applications. Additionally, encapsulation technologies are being explored for immobilizing enzymes used in the synthesis of compounds like this compound, which can increase enzyme stability and reusability in production processes researchgate.net.
Development of Novel Formulations for Specific Applications
This compound is currently utilized in a range of product formulations, including perfumes, cosmetics, and food products, where its unique fruity aroma enhances sensory appeal chemimpex.comchemimpex.comperflavory.comnih.govthegoodscentscompany.comeuropa.eu. Its compatibility with various formulations allows for seamless incorporation into diverse products chemimpex.comchemimpex.com. Future research directions involve the development of novel formulations that leverage the properties of this compound for more specific or enhanced applications. This could include creating formulations with tailored release profiles through encapsulation, integrating it into functional food or cosmetic products for potential added benefits, or developing environmentally friendly formulations. The exploration of this compound in pharmaceutical formulations as a flavoring agent also represents a key area for novel development chemimpex.comchemimpex.com.
Integration of Microbial Fermentation with Enzymatic Conversion for Sustainable Production
Sustainable production methods for valuable chemicals are increasingly important. Research has demonstrated the feasibility of producing geranyl esters, including this compound, through an integrated process combining microbial biosynthesis and enzymatic conversion nih.govacs.orgresearchgate.netresearcher.life. This approach involves the microbial biosynthesis of geraniol (B1671447), a precursor to this compound, using metabolically engineered microorganisms such as Escherichia coli nih.govacs.orgresearchgate.net. Subsequently, enzymatic conversion is employed to esterify geraniol with butyric acid to produce this compound nih.govacs.orgacs.orgnih.gov. This integrated process offers a sustainable alternative to conventional chemical synthesis routes, often bypassing the need for feeding extra geraniol and utilizing renewable resources nih.govacs.org. Studies have shown high conversion rates (over 90%) for the enzymatic esterification step under optimized conditions, leading to the successful production of this compound nih.govacs.orgresearchgate.net.
| Process Step | Description | Key Organism/Enzyme | Outcome | Source |
| Microbial Biosynthesis | Production of geraniol from renewable sources. | Metabolically engineered Escherichia coli | Geraniol production | nih.govacs.orgresearchgate.net |
| Enzymatic Conversion | Esterification of geraniol with butyric acid. | Immobilized lipase (B570770) (e.g., from Thermomyces lanuginosus) | This compound production (>90% conversion) | nih.govacs.orgacs.orgnih.gov |
| Integrated Bioproduction | Combined microbial biosynthesis of geraniol and enzymatic esterification. | Escherichia coli and immobilized lipase | Sustainable production of this compound | nih.govacs.orgresearchgate.net |
This integrated approach represents a significant advancement in the sustainable production of this compound and related flavor esters.
Role in Flavor and Fragrance Research and Development
This compound plays a significant and ongoing role in research and development within the flavor and fragrance industries chemimpex.comchemimpex.comperflavory.comthegoodscentscompany.comacs.orgfrontiersin.orgperfumersworld.com. Its characteristic fruity and floral scent makes it a valuable ingredient in the creation of perfumes, colognes, soaps, detergents, and food products chemimpex.comchemimpex.comperflavory.comthegoodscentscompany.comeuropa.euacs.orgperfumersworld.com. Research in this area focuses on optimizing its synthesis, including the development of green enzymatic methods acs.orgnih.govfrontiersin.orgresearchgate.net, and exploring its use in novel scent and taste profiles. The compound's ability to blend well with other aroma chemicals contributes to its versatility in creating complex and appealing fragrances and flavors chemimpex.com. Ongoing research aims to further understand its sensory properties and develop new applications in various consumer products.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for verifying the purity and structural identity of geranyl butyrate in synthetic chemistry?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary tool for identifying this compound by comparing retention times and mass spectra with reference libraries (e.g., NIST 2011). Nuclear magnetic resonance (NMR) can confirm structural integrity, while refractive index (1.453–1.463) and specific gravity (0.894–0.904) measurements validate physicochemical consistency .
Q. Which physicochemical properties of this compound are critical for experimental design?
- Key Properties : Boiling point (253°C), flash point (97.6°C), and density (0.91 g/cm³) influence distillation and storage. Solubility in ethanol (1:6 in 80% ethanol) is vital for solvent selection in reactions. Acid value (≤1.0) and ester content (≥92%) are quality benchmarks .
Q. What safety protocols are essential for handling this compound in laboratories?
- Safety Measures : Use nitrile or neoprene gloves (tested for permeation resistance). Avoid inhalation (may cause respiratory irritation) and ensure ventilation. Collect spills with inert adsorbents; dispose via approved waste facilities. Refer to SDS guidelines for emergency procedures .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized using lipase catalysts?
- Optimization Strategy : Black cumin (Nigella sativa) lipase in organic media (e.g., hexane) achieves >80% purity. Key variables:
- Solvent : Non-polar solvents enhance enzyme activity.
- Temperature : Optimal range 20–55°C; higher temperatures degrade esters.
- Substrate ratio : 1:1 (geraniol:butyric acid) maximizes yield.
- Purification : Rotary evaporation at 55°C isolates this compound .
Q. What advanced techniques resolve discrepancies in this compound’s reported ecological toxicity?
- Data Reconciliation : Conflicting aquatic toxicity data (H411 classification vs. incomplete ecotoxicology profiles) require standardized OECD 201/202 algal/daphnia assays. Dose-response studies and LC50/EC50 determinations can clarify thresholds .
Q. How do solvent systems affect yield and reaction kinetics in this compound synthesis?
- Solvent Impact : Polar aprotic solvents (e.g., acetone) reduce lipase efficiency, while hexane improves substrate solubility and enzyme stability. Kinetic studies (e.g., Michaelis-Menten plots) under varying solvent conditions can model reaction rates .
Q. What analytical challenges arise when quantifying this compound in essential oil matrices?
- Complex Matrix Solutions : Use solid-phase microextraction (SPME) to isolate this compound from co-eluting terpenes. GC-MS with selective ion monitoring (SIM) enhances specificity. Validate with spike-recovery experiments in representative matrices (e.g., rose or pelargonium oils) .
Methodological Considerations
- Contradictory Data : For toxicity or stability studies, cross-reference SDSs (e.g., LD50 dermal in rabbits: 5,000 mg/kg vs. non-classified acute toxicity ). Replicate assays under controlled conditions.
- Ethical Compliance : Adhere to OECD guidelines for ecological testing and institutional review boards for in vitro toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
